2-Tert-butyl-4,5-dimethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
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Overview
Description
2-Tert-butyl-4,5-dimethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound with a unique structure that includes a tert-butyl group, dimethyl groups, and a trifluoromethyl-substituted pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butyl bromide, dimethyl sulfate, and trifluoromethylpyrimidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4,5-dimethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
2-Tert-butyl-4,5-dimethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4,5-dimethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: A related compound with antioxidant properties.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant to stabilize lubricant oils.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: Used as a stabilizer in various applications.
Uniqueness
Its trifluoromethyl-substituted pyrimidine ring distinguishes it from other similar compounds, providing unique chemical and biological properties .
Properties
Molecular Formula |
C19H25F3N6 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-tert-butyl-4,5-dimethyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C19H25F3N6/c1-12-13(2)25-17(18(3,4)5)26-16(12)28-8-6-27(7-9-28)15-10-14(19(20,21)22)23-11-24-15/h10-11H,6-9H2,1-5H3 |
InChI Key |
CHNBNFPZNNANHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C(C)(C)C)C |
Origin of Product |
United States |
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